molecular formula C15H16N2OS2 B11195192 (5E)-5-(3,4-dihydroquinolin-1(2H)-ylmethylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-(3,4-dihydroquinolin-1(2H)-ylmethylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11195192
M. Wt: 304.4 g/mol
InChI Key: XSXQLKSEPVVSQV-JLHYYAGUSA-N
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Description

This product is the chemical compound (5E)-5-(3,4-dihydroquinolin-1(2H)-ylmethylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one, provided for research and development purposes. The structure features a rhodanine core (2-thioxo-1,3-thiazolidin-4-one) substituted with an ethyl group at the N-3 position. This core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities and frequent appearance in compound libraries for biological screening and lead optimization . The 5-position of the ring is functionalized with a (3,4-dihydroquinolin-1(2H)-yl)methylidene group, introducing a fused bicyclic amine moiety that may influence the compound's electronic properties, stereochemistry, and intermolecular interactions. The exocyclic double bond at the 5-position, denoted by the (5E) stereodescriptor, defines the specific geometric isomer of the molecule. Compounds within this structural class are often investigated for their potential pharmacological properties, making them valuable tools for probing biological targets and pathways in hit-to-lead campaigns. This product is intended for research use only by qualified laboratory professionals. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this and all laboratory chemicals with appropriate precautions and in accordance with all applicable regulations.

Properties

Molecular Formula

C15H16N2OS2

Molecular Weight

304.4 g/mol

IUPAC Name

(5E)-5-(3,4-dihydro-2H-quinolin-1-ylmethylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H16N2OS2/c1-2-17-14(18)13(20-15(17)19)10-16-9-5-7-11-6-3-4-8-12(11)16/h3-4,6,8,10H,2,5,7,9H2,1H3/b13-10+

InChI Key

XSXQLKSEPVVSQV-JLHYYAGUSA-N

Isomeric SMILES

CCN1C(=O)/C(=C\N2CCCC3=CC=CC=C32)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CN2CCCC3=CC=CC=C32)SC1=S

Origin of Product

United States

Biological Activity

The compound (5E)-5-(3,4-dihydroquinolin-1(2H)-ylmethylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazolidinone core structure with a thioxo group and a 3,4-dihydroquinoline moiety. Its molecular formula is C15H16N2OS2C_{15}H_{16}N_{2}OS_{2}. The unique structural characteristics suggest a variety of potential interactions with biological targets.

Property Value
Molecular FormulaC15H16N2OS2C_{15}H_{16}N_{2}OS_{2}
Molecular Weight304.42 g/mol
Structural FeaturesThiazolidinone core, thioxo group, quinoline moiety

Synthesis Methods

The synthesis of thiazolidinones typically involves the condensation of thiazolidine derivatives with aldehydes or ketones. For the specific compound , the reaction can be initiated by treating 2-thioxo-1,3-thiazolidin-4-one with various aldehydes under acidic conditions. An example includes:

  • Condensation Reaction :
    • Reactants: 2-thioxo-1,3-thiazolidin-4-one and 3,4-dihydroquinoline aldehyde.
    • Conditions: Acidic medium (e.g., acetic acid).
    • Product: this compound.

Antimicrobial Activity

Preliminary studies indicate that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Candida albicans.

Microorganism Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusInhibition observed< 2 µg/mL
Candida albicansAntifungal activity< 2 µg/mL

Anticancer Properties

Thiazolidinones are also noted for their anticancer potential. The compound may interact with multiple cellular pathways involved in cancer progression. Research indicates that certain thiazolidinone derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis.

Anti-inflammatory Effects

The anti-inflammatory properties of thiazolidinones have been documented in several studies. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.

Case Studies and Research Findings

Several studies have explored the biological activity of thiazolidinones:

  • Study on Antimicrobial Activity : A study demonstrated that derivatives of thiazolidinones inhibited the growth of Serratia marcescens and Staphylococcus epidermidis in vitro .
  • Anticancer Activity Investigation : Another research highlighted the ability of certain thiazolidinone derivatives to induce apoptosis in cancer cells through mitochondrial pathways .
  • Inflammatory Response Modulation : Research has indicated that these compounds can modulate inflammatory responses by downregulating specific cytokines .

Scientific Research Applications

Biological Activities

Thiazolidinones have been recognized for their diverse biological activities, including:

  • Antimicrobial Properties : Initial studies indicate that this compound may exhibit significant antimicrobial activity. Thiazolidinones are known to interact with various biological targets, which could lead to therapeutic effects against infections .
  • Anti-inflammatory Effects : The structural characteristics of thiazolidinones often contribute to their anti-inflammatory properties. Research into similar compounds suggests potential pathways for reducing inflammation .
  • Anticancer Activity : Preliminary investigations suggest that this compound may act as an inhibitor or modulator of specific biological targets involved in cancer progression. The presence of the quinoline moiety may enhance its specificity and efficacy against certain cancer types .

Case Studies and Research Findings

Several studies have explored the potential applications of thiazolidinone derivatives, including:

  • Antimicrobial Activity : A series of quinoline-based compounds were synthesized and evaluated for their antibacterial efficacy against various gram-positive and gram-negative bacteria. Results indicated significant antimicrobial activity, with some derivatives outperforming standard antibiotics .
  • Anticancer Studies : Research on related thiazolidinone compounds has demonstrated promising anticancer activities in vitro. For instance, compounds were tested against MDA-MB-231 breast cancer cells using MTT assays, revealing notable cytotoxic effects .
  • Mechanistic Studies : Investigations into the binding affinity of thiazolidinone derivatives to specific enzymes or receptors involved in disease pathways have been conducted. These studies aim to elucidate the mechanisms by which these compounds exert their biological effects .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Table 1: Key Structural Differences and Properties
Compound Name Substituents (Position) Molecular Weight Key Features
Target Compound 3,4-Dihydroquinolinyl (C5), Ethyl (C3) ~375.4* Enhanced aromaticity from dihydroquinoline; potential CNS activity .
(5E)-5-(5-Bromo-2-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one 5-Bromo-2-hydroxybenzylidene (C5), Ethyl (C3) 344.25 Bromine increases molecular weight; hydroxy group enables H-bonding .
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 2-Hydroxybenzylidene (C5), Phenyl (C3) 297.35 Phenyl group enhances lipophilicity; intramolecular S(6) H-bond motifs .
(5E)-5-(4-Hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one methanol monosolvate 4-Hydroxy-3-methoxybenzylidene (C5) 307.33 Methoxy and hydroxy groups stabilize crystal packing via O–H⋯O bonds .
Optovin [(5E)-5-(2,5-Dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene-2-thioxo-1,3-thiazolidin-4-one] Pyridinylpyrrole (C5) ~331.4 Light-sensitive ligand for anion channels; unique photochemical activity .

*Calculated based on molecular formula.

Hydrogen Bonding and Molecular Packing

  • Hydrogen Bonding: Hydroxy and methoxy groups facilitate O–H⋯O and C–H⋯O bonds, stabilizing crystal lattices . The target compound’s dihydroquinoline nitrogen may participate in N–H⋯S interactions, analogous to S–H⋯O bonds observed in methanol-solvated structures .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound?

  • Methodological Answer : The synthesis typically involves a Knoevenagel condensation between 3-ethyl-2-thioxo-1,3-thiazolidin-4-one and 3,4-dihydroquinoline-1(2H)-carbaldehyde. Refluxing in ethanol with a catalytic amount of piperidine (5–10 mol%) under nitrogen for 6–8 hours yields the target compound. Post-reaction, the product is filtered, washed with cold ethanol, and recrystallized using dimethylformamide (DMF) or ethanol/water mixtures to achieve >85% purity .

Q. How can this compound be characterized using spectroscopic methods?

  • Methodological Answer :

  • IR Spectroscopy : Confirm the presence of the thioxo (C=S) group via a strong absorption band at 1250–1270 cm⁻¹ and the carbonyl (C=O) stretch at 1680–1700 cm⁻¹ .
  • ¹H NMR : Identify the ethyl group (δ 1.2–1.4 ppm, triplet; δ 3.5–3.7 ppm, quartet) and the dihydroquinoline protons (δ 6.8–7.5 ppm, aromatic protons; δ 3.0–3.2 ppm, methylene protons adjacent to nitrogen) .
  • Mass Spectrometry : Observe the molecular ion peak [M+H]⁺ at m/z corresponding to the molecular formula C₁₇H₁₇N₂OS₂ (exact mass: 353.08 g/mol) .

Q. What solvents and conditions are suitable for recrystallization?

  • Methodological Answer : Ethanol or DMF/water mixtures (1:3 ratio) are optimal. Heat the crude product in minimal solvent (70–80°C), filter hot to remove insoluble impurities, and cool slowly to 4°C for crystal formation. Yield and purity can be improved by repeated recrystallization .

Q. What are common impurities formed during synthesis?

  • Methodological Answer :

  • Unreacted Aldehyde : Detected via TLC (Rf ~0.7 in ethyl acetate/hexane).
  • Oxidation By-Products : If the dihydroquinoline moiety oxidizes, a quinone derivative (λmax ~450 nm in UV-Vis) may form. Use argon purging to minimize oxidation .

Advanced Research Questions

Q. How to resolve crystallographic data contradictions in structural analysis?

  • Methodological Answer :

  • Use SHELXL for refinement, employing the Hirshfeld surface analysis to resolve electron density ambiguities around the thioxo group .
  • Validate the structure with ORTEP-3 for thermal ellipsoid visualization, ensuring bond lengths (e.g., C=S: ~1.65 Å) and angles align with DFT-calculated values .
  • Cross-check space group assignments (e.g., monoclinic P2₁/c) using the WinGX suite for consistency in unit cell parameters .

Q. What strategies evaluate the compound’s stability under varying conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (Td >200°C indicates thermal stability) .
  • HPLC Purity Tracking : Use a C18 column (acetonitrile/water gradient) to detect degradation products after exposure to UV light or acidic/basic conditions .

Q. How does the electronic structure influence reactivity?

  • Methodological Answer :

  • Perform DFT Calculations (B3LYP/6-311++G(d,p)) to map frontier molecular orbitals. The HOMO-LUMO gap (~4.2 eV) predicts nucleophilic attack sites at the methylidene carbon .
  • X-Ray Diffraction : Analyze π-conjugation between the thiazolidinone and dihydroquinoline moieties; dihedral angles >15° reduce conjugation and alter reactivity .

Q. How to design structure-activity relationship (SAR) studies for bioactivity?

  • Methodological Answer :

  • Substituent Modification : Replace the ethyl group with bulkier alkyl chains (e.g., propyl) to assess steric effects on kinase inhibition (e.g., IC₅₀ values against PKA) .
  • Molecular Docking : Use AutoDock Vina to simulate binding to protein kinases (e.g., EGFR). The thioxo group forms hydrogen bonds with Lys721, while the dihydroquinoline engages in hydrophobic interactions .

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